Lipophilicity Control: Lower XLogP vs. Substituted Indoline Carboxamides
2,3-Dihydro-1H-indole-1-carboxamide (unsubstituted) exhibits a computed XLogP3-AA value of 0.7, which is substantially lower than that of common N-substituted indoline-1-carboxamide derivatives. This low lipophilicity contrasts with compounds like N-pyridin-3-yl-2,3-dihydroindole-1-carboxamide (XLogP = 1.6) and N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (XLogP = 2.1) [1][2]. The reduced lipophilicity of the parent compound is a direct consequence of its minimal, polar carboxamide substituent, offering a distinct starting point for medicinal chemistry optimization where lower logP is desired to mitigate hERG binding or improve aqueous solubility .
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | N-pyridin-3-yl-2,3-dihydroindole-1-carboxamide (XLogP = 1.6); N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (XLogP = 2.1) |
| Quantified Difference | ΔXLogP = -0.9 to -1.4 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and XLogP algorithm (DrugMap) |
Why This Matters
Lower lipophilicity in the parent scaffold provides a cleaner slate for medicinal chemists to modulate logP through substitution, enabling better control of ADME properties.
- [1] PubChem. (2025). Compound Summary for CID 771524: 2,3-dihydro-1H-indole-1-carboxamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/771524. View Source
- [2] DrugMap. (n.d.). Details of the Drug: N-pyridin-3-yl-2,3-dihydroindole-1-carboxamide. Retrieved from https://drugmap.idrblab.net. View Source
